2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide
Overview
Description
2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide is an organic compound characterized by the presence of fluorinated phenyl groups, a hydroxyethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroacetophenone and 2-chloroethanol.
Formation of Intermediate: 4-fluoroacetophenone is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-fluorophenyl)-2-hydroxyethyl acetate.
Amidation: The intermediate is then subjected to amidation using an amine, such as ethanolamine, under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under elevated temperatures.
Major Products
Oxidation: Products include 2,2-bis(4-fluorophenyl)-2-oxo-N-(2-hydroxyethyl)acetamide.
Reduction: Products include 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-aminoethyl)acetamide.
Substitution: Products vary depending on the nucleophile used, potentially leading to derivatives with modified phenyl groups.
Scientific Research Applications
Chemistry
In chemistry, 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups can enhance binding affinity and selectivity, while the hydroxyethyl and acetamide moieties contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.
2,2-bis(4-bromophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide: Bromine atoms replace the fluorine atoms.
2,2-bis(4-methylphenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide: Methyl groups replace the fluorine atoms.
Uniqueness
2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and material science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c17-13-5-1-11(2-6-13)16(22,15(21)19-9-10-20)12-3-7-14(18)8-4-12/h1-8,20,22H,9-10H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXULRMAWMTRMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(=O)NCCO)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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